molecular formula C27H28N2 B14229548 3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole CAS No. 827015-69-0

3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole

Cat. No.: B14229548
CAS No.: 827015-69-0
M. Wt: 380.5 g/mol
InChI Key: HXKKDKCFYZJEHQ-UHFFFAOYSA-N
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Description

3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

827015-69-0

Molecular Formula

C27H28N2

Molecular Weight

380.5 g/mol

IUPAC Name

3-[[4-(2-methylphenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole

InChI

InChI=1S/C27H28N2/c1-20-9-5-6-12-23(20)21-15-17-29(18-16-21)19-25-24-13-7-8-14-26(24)28-27(25)22-10-3-2-4-11-22/h2-14,21,28H,15-19H2,1H3

InChI Key

HXKKDKCFYZJEHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCN(CC2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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